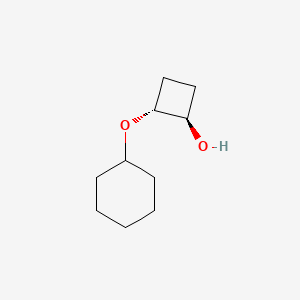

(1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol

Description

Significance of Chiral Cyclobutane (B1203170) Architectures in Advanced Chemical Synthesis

Chiral cyclobutane moieties are integral components of numerous natural products and biologically active molecules. nih.govrsc.org Their unique, puckered three-dimensional structure provides a rigid scaffold that can enforce specific conformations, which is highly desirable in medicinal chemistry for designing molecules with high binding affinity and selectivity. ru.nl The inherent strain of the four-membered ring also provides a driving force for unique chemical transformations. researchgate.net

The construction of these chiral architectures with high stereo- and enantioselectivity is a significant challenge in organic synthesis. mdpi.com Consequently, numerous catalytic asymmetric methodologies have been developed to access these valuable structures. nih.gov These methods include [2+2] cycloaddition reactions, functionalization of C-H bonds, and selective transformations of cyclobutenes. nih.gov The ability to synthesize polyfunctional cyclobutane scaffolds allows for their use as versatile chemical platforms for creating complex molecular structures. researchgate.net For instance, cyclobutane amino acids serve as precursors for a variety of chiral derivatives. researchgate.net

The strategic application of C–H functionalization has also emerged as a powerful tool for the stereocontrolled synthesis of complex cyclobutanes, offering an alternative to traditional methods like [2+2] photocycloaddition. nih.gov The development of such methods is crucial due to the limitations of existing approaches, which can be substrate-dependent or result in mixtures of stereoisomers. nih.gov

Table 1: Examples of Natural Products Containing Cyclobutane Rings

| Natural Product | Structural Feature |

|---|---|

| Grandisol (B1216609) | Pheromone containing a cyclobutane ring |

| Piperarborenine | Natural product with a pseudodimeric cyclobutane structure nih.gov |

| Dictazole | Bioactive compound featuring a cyclobutane core nih.gov |

Overview of Cyclobutanol (B46151) Chemistry as a Synthetic Platform

Cyclobutanol and its derivatives are valuable reagents that serve as versatile platforms in synthetic chemistry. georganics.sk The cyclobutanol moiety can be considered a masked functional group, such as an acetyl group, which can be revealed through specific chemical transformations. acs.org This strategy allows for chemical modifications on other parts of a molecule that would not be tolerated in the presence of an unprotected acetyl group. acs.org

The chemistry of cyclobutanols is largely dictated by the inherent strain of the four-membered ring. This strain facilitates a variety of ring-opening and ring-expansion reactions, providing access to other important carbocyclic systems. researchgate.netgeorganics.skacs.org For example, 1-aryl-substituted cyclobutanols can undergo silver-catalyzed ring-opening to form γ-fluorinated ketones or 1-tetralones. georganics.sk Similarly, palladium-catalyzed ring expansion of 1-vinyl-1-cyclobutanol derivatives can yield 2-methyl-2-cyclopenten-1-ones. researchgate.net These transformations highlight the utility of cyclobutanols as four-carbon building blocks for constructing five-membered rings.

The synthesis of cyclobutanols can be achieved through various methods, including the reduction of the corresponding cyclobutanone (B123998) or the rearrangement of cyclopropylmethanol. georganics.skwikipedia.org The functionalization of the cyclobutanol scaffold allows for the creation of libraries of diverse compounds, which is particularly useful in drug discovery and development. ru.nl

Table 2: Key Synthetic Transformations of Cyclobutanols

| Reaction Type | Description | Resulting Structure |

|---|---|---|

| Ring Expansion | Acid-catalyzed or metal-mediated rearrangement. researchgate.netgeorganics.sk | Cyclopentanones, 1-tetralones. georganics.sk |

| Ring Opening | Cleavage of C-C bonds within the cyclobutane ring. georganics.skacs.org | Open-chain alkyl radicals, γ-fluorinated ketones. georganics.sk |

| Oxidation | Conversion of the alcohol to a ketone. wikipedia.org | Cyclobutanone. wikipedia.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol |

| 1-Arylsubstituted cyclobutanols |

| 1-Tetralones |

| Alkenyl cyclobutanols |

| Cyclobutanol |

| Cyclobutanone |

| Cyclopropylmethanol |

| Grandisol |

| Piperarborenine |

| Dictazole |

| Taiwaniaquinol B |

| γ-fluorinated ketones |

| β-selenylated cyclopentanones |

| 1-vinyl-1-cyclobutanol |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-cyclohexyloxycyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-9-6-7-10(9)12-8-4-2-1-3-5-8/h8-11H,1-7H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRJYNPOIFYULA-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)O[C@@H]2CC[C@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity of 1r,2r 2 Cyclohexyloxy Cyclobutan 1 Ol and Cyclobutanol Analogues

Ring-Opening Functionalization via C-C Bond Cleavage

The activation and cleavage of the C-C bonds in cyclobutanol (B46151) derivatives unlock novel synthetic disconnections, enabling the formation of linear carbon skeletons from cyclic precursors. This section will delve into transition-metal catalyzed and radical-mediated approaches to achieve this transformation.

Transition-Metal Catalyzed Ring-Opening Reactions

Transition metals, by virtue of their ability to undergo oxidative addition and reductive elimination cycles, are powerful catalysts for the activation of otherwise inert C-C bonds. Palladium, iridium, and manganese complexes have proven particularly effective in promoting the ring-opening of cyclobutanols.

Palladium-catalyzed reactions of cyclobutanols are well-established methods for C-C bond cleavage, typically proceeding through a β-carbon elimination mechanism. The reaction is initiated by the formation of a palladium(II) alkoxide from the cyclobutanol. This intermediate then undergoes β-carbon elimination, where the cleavage of a C-C bond of the cyclobutane (B1203170) ring leads to the formation of a σ-alkylpalladium(II) species. This reactive intermediate can then participate in a variety of cross-coupling reactions.

The general mechanism can be summarized as follows:

Oxidative Addition/Alkoxide Formation: The Pd(0) catalyst reacts with a substrate (e.g., an aryl halide) or the cyclobutanol itself is activated to form a Pd(II) species which then forms a palladium alkoxide.

β-Carbon Elimination: The palladium alkoxide undergoes ring opening through cleavage of the C1-C2 or C1-C4 bond to form a more stable, ring-opened alkylpalladium intermediate.

Further Reaction: This intermediate can then undergo various reactions such as β-hydride elimination, reductive elimination, or insertion of other molecules, leading to the final product.

While specific studies on (1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol are not extensively documented in publicly available literature, the reactivity of analogous 2-substituted and tertiary cyclobutanols provides a strong predictive framework for its behavior. For instance, the palladium-catalyzed asymmetric ring expansion of allenylcyclobutanols to chiral cyclopentanones demonstrates the versatility of these intermediates. In this process, hydropalladation of the allene (B1206475) initiates a sequence leading to a Wagner-Meerwein shift.

The scope of these reactions is broad, with various cyclobutanol derivatives undergoing coupling with unactivated olefins in a highly regio-, chemo-, and enantioselective manner.

Table 1: Examples of Palladium-Catalyzed Ring Expansion of Allenylcyclobutanols

| Entry | Ligand | Solvent | Additive | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | L1 | Toluene | Benzoic Acid/Triethylamine | 60 | 85 | 75 |

| 2 | L1 | THF | Benzoic Acid/Triethylamine | 60 | 80 | 70 |

| 3 | L1 | Dichloroethane | Benzoic Acid/Triethylamine | 60 | 88 | 80 |

| 4 | L2 | Dichloroethane | Benzoic Acid/Triethylamine | 60 | 82 | 78 |

Data compiled from studies on analogous systems.

Iridium catalysts have emerged as powerful tools for the enantioselective C-C bond activation of prochiral tertiary cyclobutanols. These reactions are particularly effective for the desymmetrization of β-oxy-substituted substrates, yielding products with a quaternary chiral center with high enantiomeric excess (up to 95% ee). nih.gov

Mechanistic studies, supported by DFT calculations and deuteration experiments, suggest a pathway that differs from related Rh(I)-catalyzed transformations. The proposed mechanism involves the initial formation of an Ir(III) hydride intermediate. This species then undergoes a β-carbon elimination to activate the C-C bond, followed by a reductive C-H elimination to furnish the ring-opened ketone product. nih.gov The use of chiral ligands, such as DTBM-SegPhos, is crucial for achieving high enantioselectivity. nih.gov

This methodology is broadly applicable, although it can be sensitive to substrates containing strongly coordinating groups. It has proven valuable in the stereocontrolled synthesis of complex molecules, including substituted chromanes related to tocopherols. nih.gov

Table 2: Iridium-Catalyzed Enantioselective Cleavage of Prochiral tert-Cyclobutanols

| Substrate | Ligand | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1-(2-methoxyphenyl)cyclobutanol | (S)-DTBM-SegPhos | 110 | 85 | 92 |

| 1-(3-methoxyphenyl)cyclobutanol | (S)-DTBM-SegPhos | 110 | 78 | 90 |

| 1-(4-methoxyphenyl)cyclobutanol | (S)-DTBM-SegPhos | 110 | 91 | 95 |

Data represents typical results for analogous prochiral tert-cyclobutanols. nih.gov

Manganese-promoted reactions offer an efficient and regioselective method for the functionalization of cyclobutanols via C-C bond cleavage. A notable example is the hydrazination of cyclobutanols, which proceeds under mild conditions to afford a variety of alkyl hydrazines in good yields. nih.gov

This transformation is proposed to occur through a chain reaction mechanism involving radical intermediates. The reaction is initiated by the formation of an alkoxy radical from the cyclobutanol, which then undergoes β-scission to generate a carbon-centered radical. This radical subsequently adds to an azodicarboxylate, leading to the final hydrazine (B178648) product. nih.gov

The reaction exhibits excellent regioselectivity, with the C-C bond cleavage occurring to form the more stable radical intermediate. A variety of substituents on the aromatic ring of the cyclobutanol are well-tolerated.

Table 3: Manganese-Promoted Hydrazination of 1-Arylcyclobutanols

| Entry | Aryl Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 4-Hydrazinyl-1-phenylbutan-1-one | 85 |

| 2 | 4-Methylphenyl | 4-Hydrazinyl-1-(p-tolyl)butan-1-one | 82 |

| 3 | 4-Methoxyphenyl | 4-Hydrazinyl-1-(4-methoxyphenyl)butan-1-one | 78 |

| 4 | 4-Chlorophenyl | 1-(4-chlorophenyl)-4-hydrazinylbutan-1-one | 88 |

Data is representative of the substrate scope for this reaction. nih.gov

Radical-Mediated Ring-Opening Processes of Cyclobutanols

Radical reactions provide an alternative pathway for the ring-opening of cyclobutanols, often proceeding under mild conditions and offering complementary reactivity to transition-metal catalyzed methods.

The ring opening of cyclobutylcarbinyl radicals serves as a classic example of a 'radical clock' reaction. In a radical clock experiment, a radical rearrangement with a known rate constant competes with a bimolecular trapping reaction. By analyzing the product distribution, the rate of the unknown trapping reaction can be determined. wikipedia.org

The cyclobutylcarbinyl radical undergoes a facile ring-opening to the corresponding homoallylic radical. The rate of this unimolecular rearrangement is sensitive to substitution on the cyclobutane ring. For instance, the kinetics of the ring opening of the 1-cyclobutyldodecyl radical have been studied, and an Arrhenius function was determined, with a rate constant (k) of 1.5 x 10³ s⁻¹ at 20 °C. nih.gov Phenyl substitution on the cyclobutane ring can significantly accelerate the rate of ring opening. researchgate.net

These kinetic studies provide fundamental insights into the behavior of radical intermediates derived from cyclobutane systems and are crucial for designing and understanding radical-mediated synthetic transformations.

Table 4: Rate Constants for Ring Opening of Cyclobutylcarbinyl Radical Derivatives

| Radical | Temperature (°C) | Rate Constant (k, s⁻¹) |

|---|---|---|

| 1-Cyclobutyldodecyl radical | 20 | 1.5 x 10³ |

Data obtained from kinetic studies on cyclobutylcarbinyl radical clocks. nih.govresearchgate.net

Strategies for γ-Substituted Ketone Formation via Ring Opening

The ring opening of cyclobutanols is a powerful strategy for the synthesis of γ-substituted ketones. This transformation leverages the release of ring strain to drive the cleavage of a C-C bond. Various methods have been developed to initiate this process, often involving the generation of an alkoxy radical from the cyclobutanol hydroxyl group. thieme-connect.com This radical intermediate readily undergoes β-scission, leading to a γ-keto alkyl radical that can be trapped by a variety of reagents. thieme-connect.comresearchgate.net

One common strategy involves the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a single-electron oxidant. nih.gov This method has been successfully applied to the synthesis of γ-halo-substituted ketones. For instance, the CAN-initiated oxidative addition of inorganic halides (iodide and bromide) to 1-substituted cyclobutanols provides access to a range of γ-iodo and γ-bromo ketones in good to excellent yields. nih.gov The proposed mechanism involves the initial oxidation of the halide anion by CAN to generate a halogen radical. This radical then adds to the cyclobutanol, initiating the ring-opening cascade to form the γ-haloketone. nih.gov

Silver-catalyzed methods have also proven effective for the regioselective synthesis of γ-fluorinated ketones from tertiary cyclobutanol precursors. thieme-connect.comacs.org Mechanistic studies suggest a radical-mediated pathway involving sequential C-C bond cleavage and C-F bond formation. acs.org Similarly, silver nitrate in combination with a persulfate oxidant and a halogen source like N-chlorosuccinimide (NCS) can be used for chlorination. thieme-connect.com

Manganese-catalyzed reactions offer another route to γ-functionalized ketones. For example, manganese can mediate the ring-opening selenation of cyclobutanols to produce γ-selenylated alkyl ketones. researchgate.net This transformation proceeds through a radical-promoted regioselective C-C bond cleavage followed by the formation of a C-Se bond. researchgate.net Manganese catalysis has also been employed for the azidation of cyclobutanols, affording γ-azido ketones under mild conditions. thieme-connect.com

Table 1: Selected Strategies for γ-Substituted Ketone Formation

| Catalyst/Reagent System | Functional Group Introduced | Substrate Scope | Ref. |

| Ce(IV) Ammonium Nitrate (CAN) / NaI or KBr | Iodo, Bromo | 1-Aryl and 1-alkyl-cyclobutanols | nih.gov |

| AgNO₃ / K₂S₂O₈ / Selectfluor | Fluoro | Tertiary cyclobutanols | thieme-connect.comacs.org |

| AgNO₃ / K₂S₂O₈ / NCS | Chloro | Arylcyclobutanols | thieme-connect.com |

| Mn(OAc)₂ / PhSiH₃ / TMSN₃ | Azido | Aryl-, hetaryl-, and alkylcyclobutanols | thieme-connect.com |

| MnBr₂ / K₂S₂O₈ / (PhSe)₂ | Selenyl | Tertiary cyclobutanols | researchgate.net |

Ring-Opening via Semipinacol Rearrangement

The semipinacol rearrangement is a classic and versatile reaction in organic synthesis that transforms 1,2-diols or their derivatives into ketones or aldehydes through a 1,2-migration. researchgate.netnih.govrsc.orgrsc.org This rearrangement is a powerful tool for carbon skeleton reorganization, including ring expansion and contraction, and for the creation of quaternary carbon centers. nih.govrsc.orgrsc.org The process is typically initiated by the formation of an electrophilic center adjacent to an oxygen-bearing carbon, which drives the migration of a neighboring carbon or hydrogen atom. rsc.orgresearchgate.net

In the context of cyclobutanol derivatives, a semipinacol-type rearrangement can be triggered from various precursors, such as α-hydroxy epoxides or allylic alcohols. nih.govyoutube.com For instance, the acid-catalyzed ring-opening of an epoxide adjacent to the cyclobutane ring can generate an α-hydroxy carbocation. This intermediate then undergoes a 1,2-migration of one of the cyclobutane ring carbons, leading to a ring-expanded ketone. nih.gov The migratory aptitude generally follows the order: aryl > alkenyl > H > alkyl. researchgate.net

This rearrangement has found significant application in the total synthesis of complex natural products. researchgate.netnih.gov For example, a key step in the synthesis of the natural alkaloid lycojaponicumin A involved a ring-expansion semipinacol rearrangement of a dihydrofuran-derived cyclobutanol. rsc.org Lewis acids and chiral phosphoric acids are commonly employed as catalysts to promote these transformations, with the latter enabling highly enantioselective versions of the reaction. researchgate.netnih.govrsc.org

Ring Expansion Reactions of Cyclobutanols

Ring expansion reactions of cyclobutanols provide an efficient means to construct five- and six-membered rings, which are ubiquitous structural motifs in organic chemistry. These transformations are driven by the release of the inherent strain energy of the four-membered ring.

Gold(I)-Catalyzed Ring Expansion of 1-Alkynyl Cyclobutanols

Cationic gold(I) complexes are highly effective catalysts for the ring expansion of 1-alkynyl cyclobutanols to form alkylidenecyclopentanones. nih.govorganic-chemistry.orgbeilstein-journals.orgnih.gov This rearrangement is initiated by the coordination of the gold(I) catalyst to the alkyne, which acts as a π-acid, activating it towards nucleophilic attack. organic-chemistry.orgbeilstein-journals.org The nucleophile in this case is the C-C σ-bond of the cyclobutanol ring. organic-chemistry.org

The proposed mechanism involves the migration of this C-C bond onto the gold-activated alkyne, leading to a ring-expanded intermediate. organic-chemistry.orgbeilstein-journals.org Subsequent protodemetalation or a 1,4-hydrogen shift releases the cyclopentanone (B42830) product and regenerates the gold(I) catalyst. beilstein-journals.org The reaction is highly stereoselective, typically affording a single olefin isomer. nih.gov Furthermore, the rearrangement is stereospecific with respect to substituents on the cyclobutanol ring, allowing for the synthesis of highly substituted cyclopentanones with excellent stereocontrol. nih.govorganic-chemistry.org

The efficiency of the catalyst is influenced by the ligands on the gold center; electron-deficient arylphosphines generally lead to improved reaction rates and yields. organic-chemistry.org The reaction tolerates a wide range of substituents on the alkyne, including alkyl, aryl, and halide groups, as well as terminal alkynes. nih.govorganic-chemistry.orgbeilstein-journals.orgnih.gov

Table 2: Gold(I)-Catalyzed Ring Expansion of 1-Alkynyl Cyclobutanols

| Catalyst | Substrate | Product | Yield (%) | Ref. |

| [(p-CF₃C₆H₄)₃P]AuSbF₆ | 1-(Phenylethynyl)cyclobutanol | 2-Benzylidenecyclopentanone | >95 | |

| (PPh₃)AuSbF₆ | 1-(Hex-1-ynyl)cyclobutanol | 2-Pentylidenecyclopentanone | 85 | |

| [(p-CF₃C₆H₄)₃P]AuSbF₆ | 1-Ethynyl-2-neopentylcyclobutanol | 2-Methylene-3-neopentylcyclopentanone | 73 | beilstein-journals.orgnih.gov |

Rhodium(II)-Catalyzed Ring Expansion of Cyclobutanol-Substituted Aryl Azides

Rhodium(II) catalysts can facilitate the ring expansion of ortho-cyclobutanol-substituted aryl azides to synthesize medium-sized N-heterocycles. acs.orgnih.govblogspot.com This transformation proceeds through the formation of a rhodium N-arylnitrene intermediate, which is a highly reactive species. acs.org The aryl azide (B81097) serves as the precursor to the nitrene upon extrusion of dinitrogen, a process catalyzed by the rhodium(II) complex. nih.govacs.org

The key ring-expansion step of the catalytic cycle is both chemoselective and stereospecific. acs.orgblogspot.com The nitrene intermediate undergoes a reaction involving the adjacent cyclobutanol moiety, leading to cleavage of a C-C bond in the four-membered ring and the formation of a new, larger ring containing the nitrogen atom. Mechanistic experiments have shown that sp³ C-H bond amination can be a competitive process with the desired ring expansion. acs.org This novel reactivity pattern for Rh(II)-N-arylnitrenes provides a valuable method for accessing otherwise difficult-to-synthesize medium-sized heterocyclic structures. acs.orgnih.gov

Other C-C Bond Activation Processes in Cyclobutanol Derivatives

The C-C bonds of cyclobutanols can be activated by various transition metals, leading to diverse synthetic transformations beyond the formation of simple ketones. globethesis.comresearchgate.net These processes often involve the formation of an organometallic intermediate through oxidative addition or β-carbon elimination. globethesis.comacs.org

Palladium catalysis has been extensively studied for C-C bond activation in cyclobutanols. acs.org For example, a palladium(II)/JohnPhos catalytic system can promote the cleavage of two C-C bonds in substituted cyclobutanols, resulting in a formal [2+2]-retrocyclization to yield styrene (B11656) and acetophenone (B1666503) derivatives. acs.org This process involves the sequential cleavage of a strained and an unstrained C-C bond. acs.org Palladium catalysis has also been used in ring-expansion reactions of cyclobutanols with 2-haloanilines to synthesize benzazepines. rsc.org

Iridium-catalyzed enantioselective cleavage of prochiral tertiary cyclobutanols provides a route to β-methyl-substituted ketones with high enantiomeric excess. nih.gov Mechanistic studies involving deuteration experiments and DFT calculations suggest the formation of an Ir(III)-hydride intermediate, which then undergoes β-carbon elimination to cleave the C-C bond. nih.gov

Manganese-catalyzed reactions also provide a pathway for C-C bond functionalization. A manganese-based system can be used for the oxidative ring-opening of cyclobutanols followed by cyanation or ethynylation, introducing a C1 or C2 unit at the γ-position of the resulting ketone. researchgate.net This process involves the generation of an alkyl radical via C-C bond cleavage, which then adds to a suitable acceptor. researchgate.net

These diverse C-C bond activation strategies highlight the versatility of cyclobutanols as synthetic intermediates, enabling the construction of a wide array of complex organic molecules through novel retrosynthetic disconnections. globethesis.comnih.gov

Computational Chemistry and Theoretical Aspects of Cyclobutanol Reactivity and Stereoselectivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a primary tool for elucidating the mechanisms of organic reactions by calculating the electronic structure and energies of reactants, transition states, and products. researchgate.netresearchgate.net For reactions involving cyclobutanol (B46151) derivatives, DFT can map out the potential energy surface, revealing the most likely pathways and the energy barriers associated with them.

Theoretical investigations into reactions such as the formation of (1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol via the reduction of its corresponding ketone, 2-(cyclohexyloxy)cyclobutanone, would involve locating the transition state for hydride attack. DFT calculations, often using functionals like B3LYP or M06-2X, can model the geometry of this transition state, where the hydride nucleophile approaches the carbonyl carbon. mdpi.com The calculated activation energy (ΔG‡) for this step is a key determinant of the reaction rate.

Furthermore, DFT is instrumental in studying subsequent reactions of the cyclobutanol, such as ring-opening or substitution. For instance, in a proposed acid-catalyzed ring-opening, DFT could model the protonation of the hydroxyl group, the subsequent C-C bond cleavage, and the formation of a carbocation intermediate. The relative energies of different potential intermediates and transition states would clarify the regioselectivity and stereochemical outcome of the reaction. acs.orgacs.org

Table 1: Hypothetical DFT-Calculated Activation Energies for Key Reaction Steps This table presents plausible theoretical data for reactions involving the 2-(cyclohexyloxy)cyclobutane system, based on values reported for analogous cyclobutane (B1203170) reactions.

| Reaction Step | Computational Method | Basis Set | Solvent Model (PCM) | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| Hydride attack on 2-(cyclohexyloxy)cyclobutanone (syn-attack) | B3LYP | 6-311+G(d,p) | Tetrahydrofuran | 12.5 |

| Hydride attack on 2-(cyclohexyloxy)cyclobutanone (anti-attack) | B3LYP | 6-311+G(d,p) | Tetrahydrofuran | 10.8 |

| Ir-catalyzed C-C bond activation (β-Carbon elimination) | M06-2X | Def2-TZVP | Toluene | 16.2 mdpi.com |

Analysis of Stereocontrol Factors: Torsional Strain and Electrostatic Interactions in Hydride Reductions

The synthesis of the specific diastereomer this compound from 2-(cyclohexyloxy)cyclobutanone is a process governed by precise stereocontrol. The facial selectivity of the hydride attack on the prochiral ketone is dictated by a delicate balance of steric, torsional, and electrostatic effects. researchgate.netresearchgate.net

Torsional Strain (Felkin-Anh Model): Computational studies on the reduction of substituted cyclic ketones consistently show that torsional strain plays a major role in favoring a specific direction of nucleophilic attack. researchgate.netresearchgate.net According to the Felkin-Anh model, the nucleophile preferentially attacks the carbonyl group from the face that minimizes eclipsing interactions with adjacent substituents in the transition state. researchgate.netnih.gov For 2-(cyclohexyloxy)cyclobutanone, DFT calculations would likely show that the hydride approaches anti-periplanar to the bulky cyclohexyloxy group. This trajectory avoids the severe torsional strain that would arise from an attack syn to this substituent, leading to the formation of the trans alcohol as the major product. researchgate.net

Electrostatic Interactions: Beyond torsional effects, electrostatic interactions can significantly influence stereoselectivity, especially when polar substituents are present. researchgate.netrsc.org The cyclohexyloxy group at the C2 position introduces a polar C-O bond. DFT and noncovalent interaction (NCI) analysis can be used to map the electrostatic potential of the cyclobutanone (B123998). researchgate.netresearchgate.net In cases with electronegative substituents, repulsive electrostatic interactions can disfavor the nucleophilic attack from the syn-face, further enhancing the preference for the anti-attack that yields the trans product. researchgate.net The combination of these computational analyses provides a quantitative rationale for the observed high diastereoselectivity in the formation of this compound.

Predictive Modeling for Stereochemical Outcomes in Cyclobutanol Syntheses and Transformations

Computational chemistry is increasingly used not just to rationalize observed results but also to predict the outcomes of reactions. acs.org For the synthesis of substituted cyclobutanols, predictive models can be developed based on quantitative data from DFT calculations. researchgate.net

By systematically calculating the transition state energies for both syn- and anti-facial attacks of a hydride on a series of 2-substituted cyclobutanones, a predictive model can be constructed. This model would correlate the energetic difference between the two transition states (ΔΔG‡) with the experimentally observed diastereomeric ratio (d.r.). Such models have successfully predicted cis:trans ratios in good agreement with experimental results for similar systems. researchgate.netresearchgate.net

For this compound, a computational workflow could be established:

Build a 3D model of the precursor, 2-(cyclohexyloxy)cyclobutanone.

Perform a conformational search to identify the lowest energy conformer.

Use DFT to calculate the transition state energies for hydride attack from both faces.

Calculate the expected diastereomeric ratio using the Boltzmann distribution based on the ΔΔG‡.

This approach allows for the in silico screening of different reducing agents or reaction conditions to optimize the synthesis for the desired (1R,2R) stereoisomer. acs.org

Mechanistic Insights into C-C Bond Activation Processes

The strained four-membered ring of cyclobutanol derivatives makes them susceptible to ring-opening reactions via C-C bond activation, often catalyzed by transition metals. nih.govresearchgate.netnih.gov These processes are of significant synthetic interest as they allow for the construction of more complex acyclic structures. nih.gov

Computational studies, particularly with DFT, have been crucial in elucidating the mechanisms of these transformations. nih.gov A common pathway for the C-C bond cleavage of cyclobutanols involves β-carbon elimination from a metal alkoxide intermediate. nih.govnih.gov For this compound, a plausible iridium-catalyzed mechanism, supported by DFT calculations on analogous systems, would proceed as follows:

Oxidative Addition: The Ir(I) catalyst undergoes oxidative addition into the O-H bond of the cyclobutanol to form an Ir(III) hydride intermediate. mdpi.com

β-Carbon Elimination: The strained C1-C2 bond of the cyclobutanol ring cleaves, with the iridium center acting as the pivot. This is typically the key C-C bond activating step. mdpi.com DFT calculations can determine the activation energy for this step and analyze the geometry of the transition state.

Reductive Elimination: The catalytic cycle is closed by reductive elimination, which forms the final ring-opened product (a substituted ketone) and regenerates the active catalyst. mdpi.com

DFT calculations on simplified model systems have shown that the β-carbon elimination step often has a significantly lower activation energy than the initial oxidative addition, and these computational models can successfully predict the stereochemical outcome of the reaction. mdpi.com

Table 2: Key Intermediates in the Proposed Ir-Catalyzed C-C Bond Activation of this compound

| Intermediate | Description | Role in Catalytic Cycle |

|---|---|---|

| Ir(I)-Ligand Complex | The active catalyst. | Enters the catalytic cycle. |

| Ir(III)-H Alkoxide | Formed after oxidative addition of the O-H bond to the Ir(I) center. | Precursor to C-C bond cleavage. |

| Metallacyclic Intermediate | Formed during the β-carbon elimination transition state. | Represents the point of C-C bond scission. |

These computational approaches provide a deep, molecular-level understanding of the factors controlling the reactivity and stereoselectivity associated with this compound, guiding synthetic efforts and enabling the rational design of new chemical transformations.

Role of 1r,2r 2 Cyclohexyloxy Cyclobutan 1 Ol and Its Derivatives As Versatile Synthetic Intermediates and Building Blocks

Utilization in the Synthesis of Complex Molecular Scaffolds

Cyclobutanol (B46151) derivatives are powerful building blocks for constructing intricate molecular scaffolds. researchgate.netcore.ac.uk The inherent strain of the four-membered ring can be strategically harnessed to drive reactions that would otherwise be challenging. researchgate.netnih.gov This reactivity allows chemists to use cyclobutane-based intermediates to generate diverse and complex carbocyclic and heterocyclic systems. rsc.orgnih.gov

One of the primary uses of cyclobutanol derivatives is in ring-expansion reactions, which provide access to larger, more common ring systems. For example, various catalytic methods can be employed to expand the four-membered ring into five-, six-, or seven-membered structures. researchgate.netacs.org Gold(I)-catalyzed ring expansion of 1-alkynylcyclobutanols can produce alkylidene-cyclopentanones, while photoredox catalysis can facilitate a two-carbon ring expansion of 1-(indol-2-yl)cyclobutan-1-ols to yield tetrahydrocarbazol-1-ones, which are important motifs in alkaloids and pharmaceuticals. acs.org Similarly, electrochemical methods have been developed for the regioselective ring expansion of cyclobutanols to synthesize 1-tetralones. researchgate.net

Beyond ring expansion, the selective cleavage of C-C bonds in cyclobutanols offers a powerful tool for generating molecular complexity. acs.orgnih.gov The release of ring strain acts as a thermodynamic driving force for these transformations. nih.gov Palladium-catalyzed processes can cleave two different C-C bonds in a cyclobutanol substrate, effectively using the cyclobutanol moiety as a masked acetyl group. acs.org This strategy allows for the construction of complex acyclic chains with controlled stereochemistry. Furthermore, manganese-catalyzed oxidative ring-opening of cyclobutanols allows for the introduction of cyano or ethynyl (B1212043) groups, providing access to functionalized aliphatic nitriles and alkynes. researchgate.net These methods highlight the versatility of the cyclobutane (B1203170) ring as a linchpin in the assembly of complex molecular scaffolds. rsc.org

Applications in Natural Product Total Synthesis (e.g., Providencin, Phyllostoxin (B1262741), Grandisol (B1216609), Fragranol)

The unique structural and reactive properties of cyclobutanol derivatives make them ideal intermediates in the total synthesis of various natural products. rsc.orgresearchgate.net

Providencin: The synthesis of the marine diterpenoid providencin, which contains a highly substituted cyclobutane ring within a complex bicyclo[12.2.0]hexadecane framework, represents a significant synthetic challenge. jst.go.jpunivie.ac.at Several synthetic strategies have focused on the construction of the furan-substituted cyclobutanol segment, often referred to as the "northern" sector of the molecule. nih.govacs.org Key strategies for forming the cyclobutane ring include photochemical reactions like the Norrish-Yang cyclization and intramolecular [2+2] cycloadditions. jst.go.jpnih.gov For instance, an iridium-catalyzed photosensitized intramolecular [2+2] cycloaddition has been successfully used to create a hydroxylated cyclobutane building block for providencin. nih.gov Another approach involves a thermal [2+2] cycloaddition between diethylketene acetal (B89532) and diethyl fumarate (B1241708) to construct the core cyclobutane structure, which is then further functionalized to introduce the furan (B31954) moiety. jst.go.jp

Phyllostoxin: While specific details on the total synthesis of phyllostoxin using cyclobutanol intermediates are not extensively documented in the provided context, the construction of complex, substituted cyclobutane scaffolds is a common theme in the synthesis of many bioactive natural products. researchgate.net The development of catalytic and enantioselective methods for functionalizing cyclobutenes and cyclobutanols provides a platform for accessing the types of stereochemically rich cyclobutane cores found in complex molecules like phyllostoxin. researchgate.net

Grandisol and Fragranol: Grandisol and fragranol are monoterpenes that contain a substituted cyclobutane ring and are known insect pheromones. researchgate.netresearchgate.net Their synthesis has been a target for showcasing various methods of cyclobutane construction. One approach to (+)-grandisol involves a Lewis acid-promoted pinacol (B44631) rearrangement of a chiral cyclopropanol (B106826) derivative to create a key cyclobutanone (B123998) intermediate with a high degree of chirality transfer. researchgate.net Other syntheses have utilized [2+2] cycloaddition reactions to form the central four-membered ring. rsc.org A formal total synthesis of (±)-fragranol has been achieved using a radical 4-exo cyclization catalyzed by a titanocene (B72419) complex, which effectively controls the diastereoselectivity of the cyclobutane ring formation. researchgate.net The synthesis of optically active grandisol has also been accomplished starting from (–)-β-pinene. rsc.org

Below is a table summarizing the key cyclobutane intermediates and synthetic strategies for these natural products.

Interactive Data Table: Cyclobutane Intermediates in Natural Product Synthesis| Natural Product | Key Cyclobutane Intermediate/Precursor | Synthetic Strategy |

|---|---|---|

| Providencin | Hydroxylated furan-substituted cyclobutanol | Intramolecular [2+2] photocycloaddition; Norrish-Yang cyclization |

| Grandisol | Chiral cyclobutanone | Pinacol rearrangement; [2+2] cycloaddition |

| Fragranol | Substituted cyclobutane | Radical 4-exo cyclization |

Derivatization Strategies for Expanding Molecular Complexity from Cyclobutanols

The cyclobutanol moiety is a versatile functional group that serves as a starting point for a wide array of chemical transformations designed to increase molecular complexity. escholarship.orgresearchgate.net These strategies can be broadly categorized into reactions that expand the ring, cleave the ring, or functionalize the molecule while retaining the cyclobutane core.

Ring Expansion Reactions: Ring expansion is a powerful strategy for converting readily available cyclobutanols into larger, often more synthetically useful, carbocycles. nih.gov This transformation leverages the release of ring strain as a driving force.

Oxidative Ring Expansion: Cyclobutanols can undergo oxidative ring expansion using reagents like Co(acac)₂ and triplet oxygen to form 1,2-dioxanols. This reaction proceeds through an alkoxy radical intermediate, leading to regioselective cleavage of the most substituted C-C bond. nih.govacs.org

Photoredox and Electrochemical Methods: Visible-light photoredox catalysis enables a two-carbon ring expansion of specific cyclobutanols to yield cyclohexenones. acs.org Electrochemical methods also provide a mild and environmentally friendly way to generate alkoxy radicals, which can then undergo intramolecular cyclization to form expanded ring systems like 1-tetralones. researchgate.net

Transition Metal Catalysis: Gold(I) catalysts are effective in promoting the ring expansion of 1-alkynylcyclobutanols to cyclopentanones.

C-C Bond Cleavage Reactions: The inherent strain of the cyclobutane ring facilitates selective C-C bond cleavage, providing access to linear structures with defined stereochemistry or enabling novel cross-coupling reactions.

Radical-Mediated Cleavage: The formation of an alkoxy radical from the cyclobutanol can initiate β-scission of a C-C bond. researchgate.net This strategy is used in manganese-catalyzed reactions to open the ring and subsequently add functional groups like nitriles or alkynes. researchgate.net

Transition Metal-Catalyzed Cleavage: Palladium catalysts can mediate the cleavage of both strained and unstrained C-C bonds in cyclobutanols, allowing for formal [2+2]-retrocyclization reactions. acs.org This approach can be used to unmask functional groups that were protected in the form of the stable cyclobutanol ring. acs.org

Functionalization Retaining the Cyclobutane Core: It is also possible to derivatize cyclobutanol-containing molecules while keeping the four-membered ring intact, thus adding functional diversity. ru.nlresearchgate.net For example, palladium-catalyzed regioselective aminocarbonylation of cyclobutanols can produce cyclobutanecarboxamides. nih.gov This method allows for the direct installation of the cyclobutane scaffold as a conformationally restricted element in drug-like molecules. nih.gov Such strategies are valuable for creating libraries of novel cyclobutane derivatives for applications in medicinal chemistry. ru.nlresearchgate.net

The table below outlines various derivatization strategies for cyclobutanols.

Interactive Data Table: Derivatization Strategies for Cyclobutanols| Strategy | Method | Product Type | Key Feature |

|---|---|---|---|

| Ring Expansion | Oxidative (Co(acac)₂) | 1,2-Dioxanols | Regioselective C-C cleavage |

| Ring Expansion | Photoredox Catalysis | Cyclohexenones | Two-carbon homologation |

| Ring Expansion | Gold(I) Catalysis | Cyclopentanones | Rearrangement of 1-alkynylcyclobutanols |

| C-C Bond Cleavage | Manganese-Catalyzed Radical Opening | γ-Functionalized Ketones | Introduction of cyano/ethynyl groups |

| C-C Bond Cleavage | Palladium-Catalyzed Retrocyclization | Styrene (B11656)/Acetophenone (B1666503) Derivatives | Cyclobutanol as a masked acetyl group |

| Core Retention | Palladium-Catalyzed Aminocarbonylation | Cyclobutanecarboxamides | Installation of conformationally restricted scaffolds |

Future Research Directions in the Chemistry of 1r,2r 2 Cyclohexyloxy Cyclobutan 1 Ol and Chiral Cyclobutanols

Development of Novel and More Efficient Stereoselective Synthetic Methods

A primary objective for future research is the development of more practical and efficient methods for the stereoselective synthesis of chiral cyclobutanols. While significant progress has been made, the pursuit of methodologies that offer high enantioselectivity, broad substrate scope, and operational simplicity remains a key focus.

One promising avenue is the advancement of catalytic enantioselective methods. For instance, the sequential enantioselective reduction of cyclobutanones followed by C–H functionalization has emerged as a robust strategy for creating contiguous stereogenic centers. nih.govresearchgate.net Future work will likely involve the discovery of new catalyst systems that can further improve the efficiency and selectivity of these transformations. The development of methods that allow for the divergent synthesis of all possible stereoisomers from a single starting material will also be a significant area of investigation.

Another area of interest is the application of biocatalysis. Enzymes offer the potential for unparalleled stereoselectivity under mild reaction conditions. Research into novel enzymes or the engineering of existing ones could provide highly efficient routes to enantiopure cyclobutanols.

Furthermore, the exploration of novel cycloaddition strategies continues to be a fertile ground for research. Thermal [2+2] cycloaddition reactions, for example, offer a direct route to the cyclobutane (B1203170) core, and overcoming the limitations of this "forbidden" reaction under thermal, catalyst-free conditions is an ongoing challenge. acs.org

To illustrate the current state and potential for improvement, consider the following table summarizing selected stereoselective synthetic approaches to chiral cyclobutanols:

| Method | Catalyst/Reagent | Key Features | Representative ee (%) |

| Asymmetric Reduction | CBS Reagent | Enantioselective reduction of prochiral cyclobutanones. | 91-99 |

| Sequential Reduction/C-H Functionalization | Iridium Catalyst | Installation of contiguous stereocenters. | 96-99 |

| Enzymatic Resolution | Lipase | Separation of enantiomers via selective esterification. | High |

| [2+2] Cycloaddition | Dichloroketene with chiral allenes | Stereospecific synthesis of substituted cyclobutenones. | High |

Data compiled from various sources. nih.govresearchgate.netmdpi.com

Future efforts will aim to expand the scope of these and other methods to accommodate a wider range of functional groups and substitution patterns, making complex molecules like (1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol more readily accessible.

Exploration of New Reactivity Modes and Mechanistic Pathways for Cyclobutanol (B46151) Transformations

The strained four-membered ring of cyclobutanols imparts unique reactivity, making them valuable intermediates for a variety of chemical transformations. A key area for future research will be the discovery and development of novel ring-opening and ring-expansion reactions, as well as a deeper understanding of the underlying mechanistic pathways.

Transition metal-catalyzed C-C bond activation has proven to be a powerful tool for the cleavage of cyclobutanol rings. nih.govdoaj.org Rhodium and iridium catalysts, for example, have been shown to effect the enantioselective conversion of prochiral cyclobutanols into β-methyl-substituted ketones. nih.gov Mechanistic studies, including deuteration experiments and kinetic isotope effect measurements, have revealed significant differences in the pathways of related rhodium- and iridium-catalyzed transformations. nih.govresearchgate.net Future work in this area will likely focus on:

Discovering new catalytic systems: Exploring a wider range of transition metals and ligand scaffolds to achieve novel reactivity and selectivity.

Expanding the scope of C-C bond activation: Applying these methods to a broader range of substituted cyclobutanols to generate a greater diversity of molecular structures.

Unraveling complex mechanisms: Detailed mechanistic investigations will be crucial for the rational design of new catalysts and reactions.

Acid-catalyzed ring expansions of enantiomerically enriched cyclobutanols have also been shown to be a valuable synthetic strategy, providing access to larger ring systems with high stereocontrol. mdpi.com Future research will likely explore the use of a wider variety of Lewis and Brønsted acids to control the outcome of these rearrangements and to access a broader range of carbocyclic and heterocyclic scaffolds.

The table below summarizes some of the key transformations of chiral cyclobutanols and their mechanistic features:

| Transformation | Catalyst/Conditions | Mechanistic Hallmark |

| C-C Bond Cleavage | Iridium Catalyst | β-Carbon elimination. nih.govresearchgate.net |

| C-C Bond Cleavage | Rhodium Catalyst | Formation of a Rh-cyclobutanolate intermediate. nih.gov |

| Formal [2+2] Retrocyclization | Palladium Catalyst | Sequential cleavage of two Csp³-Csp³ bonds. acs.org |

| Ring Expansion | Brønsted Acid (TFA) | Tandem enone epoxidation-cyclobutanol ring expansion. mdpi.com |

Information sourced from multiple studies. mdpi.comnih.govresearchgate.netacs.org

Advances in Computational Modeling for Predicting and Rationalizing Cyclobutanol Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net In the context of chiral cyclobutanols, computational modeling, particularly Density Functional Theory (DFT), will play an increasingly important role in several key areas.

One of the primary applications of computational modeling is in the elucidation of reaction mechanisms. DFT calculations have been successfully employed to support experimentally proposed mechanisms for metal-catalyzed cyclobutanol cleavage reactions. nih.govresearchgate.net These calculations can provide detailed information about transition state geometries and energies, helping to explain the observed stereochemical outcomes. nih.gov Future research will likely see the application of more advanced computational methods to model increasingly complex catalytic systems and to provide more accurate predictions of reactivity and selectivity.

Computational modeling can also be used to predict the reactivity of new substrates and to design new catalysts. By screening virtual libraries of catalysts and substrates, researchers can identify promising candidates for experimental investigation, thereby accelerating the discovery process. The distortion/interaction model, for example, has been used to analyze and predict the reactivity of cycloaddition reactions. escholarship.org

The following table highlights the impact of computational modeling on understanding cyclobutanol reactivity:

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Mechanistic investigation of Ir-catalyzed cyclobutanol fragmentation. | Prediction of stereochemical outcome and identification of the rate-determining step. nih.gov |

| DFT | Elucidation of Pd-catalyzed retro-aldol C-C cleavage. | Identification of a regulated six-membered-ring transition structure. acs.org |

| Kinetic Modeling | Simulation of cyclopentane (B165970) oxidation. | Understanding the influence of different reaction pathways on overall reactivity. doi.org |

Data derived from computational studies. nih.govacs.orgdoi.org

As computational power continues to increase and theoretical models become more sophisticated, the synergy between computational and experimental chemistry will be crucial for driving innovation in the field of chiral cyclobutanol chemistry. This will enable the rational design of new synthetic methods and the discovery of novel chemical transformations, ultimately expanding the synthetic utility of compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.